

Using 1,2-ethanedisulfenyl dichloride for peptide cysteine cross-linking

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Compound of Interest

Compound Name: 1,2-Ethanedisulfenyl dichloride

CAS No.: 24127-98-8

Cat. No.: B8619670

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Application Note: Peptide Macrocyclization via **1,2-Ethanedisulfenyl Dichloride**

Executive Summary

This guide details the protocol for using **1,2-ethanedisulfenyl dichloride** (EDDC) to cross-link cysteine residues in peptides. Unlike standard disulfide formation (oxidation) or alkylation staples, EDDC introduces a bis-disulfide ethylene bridge (

).

This modification creates an extended, flexible, yet chemically reversible staple. It is particularly valuable for:

- **Expanding Ring Size:** Increasing the span between cysteine residues by ~6-8 Å compared to a standard disulfide bond.
- **Reversible Stapling:** The resulting linkage retains disulfide character, allowing cleavage by reducing agents (DTT, TCEP) for triggered release or folding studies.

- Conformational Scanning: Probing the structural tolerance of peptide loops by inserting a variable-length sulfur-rich linker.

Chemical Mechanism

The reaction relies on the high electrophilicity of the sulfonyl chloride group (

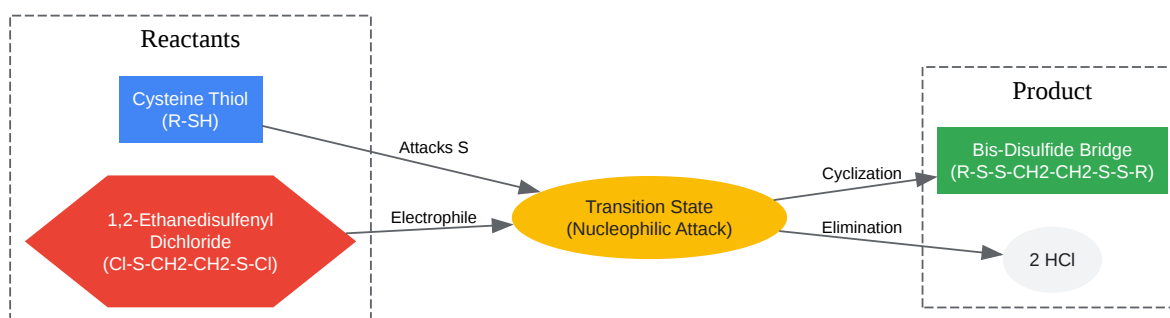
). Under anhydrous conditions, the nucleophilic thiols of the cysteine residues attack the sulfur atoms of the EDDC, displacing chloride ions.

Reaction Scheme:

Key Characteristics:

- Net Mass Shift: +90.1 Da (Addition of minus 2 protons).
- Linker Composition: A tetrasulfide-like chain interrupted by an ethylene group.
- Reactivity: The S-Cl bond is extremely moisture-sensitive and will hydrolyze to thiosulfates if water is present. Strict anhydrous conditions are required.

Visualizing the Pathway



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Caption: Mechanism of bis-disulfide bridging. Cysteine thiols nucleophilically attack the electrophilic sulfur of EDDC, displacing chloride.

Experimental Protocol

Due to the instability of commercial sulfenyl chlorides, this protocol recommends in-situ generation or immediate use of freshly opened/synthesized reagent.

Materials Required

Reagent	Function	Grade/Notes
Peptide	Substrate	HPLC purified, lyophilized. Must contain exactly 2 Cys residues.
1,2-Ethanedithiol	Precursor	High purity (>98%). Stench! Use in fume hood.
Sulfuryl Chloride ()	Chlorinating Agent	1.0 M in DCM (fresh).
Dichloromethane (DCM)	Solvent	Anhydrous (dried over molecular sieves).
DIEA (Diisopropylethylamine)	Base	Non-nucleophilic base to scavenger HCl.
TFA (Trifluoroacetic acid)	Cleavage	For resin cleavage (if performing on-resin).

Workflow A: Solution-Phase Cyclization (Recommended for Short Peptides)

Step 1: Preparation of **1,2-Ethanedisulfenyl Dichloride** (In-Situ) Note: Skip this if you have a verified commercial source of EDDC.

- Dissolve 1.0 mmol of 1,2-ethanedithiol in 5 mL anhydrous DCM under Argon.
- Cool to -78°C (dry ice/acetone bath).

- Dropwise add 2.0 mmol of Sulfuryl Chloride ().
- Stir for 15 minutes at -78°C , then warm to 0°C for 10 minutes.
- Result: A yellow/orange solution of **1,2-ethanedisulfonyl dichloride**. Use immediately.

Step 2: Peptide Preparation

- Dissolve the linear peptide (0.1 mmol) in 100 mL of anhydrous DCM (or DCM/DMF 1:1 if solubility is poor).
 - Critical: High dilution (1 mM) favors intramolecular cyclization over intermolecular dimerization.
- Add 0.25 mmol of DIEA (2.5 equivalents).

Step 3: Cross-linking Reaction

- Add the peptide solution slowly (via syringe pump or dropping funnel) to the stirred EDDC solution at 0°C over 30 minutes.
 - Expert Insight: Adding peptide to the reagent ensures the reagent is always in excess locally, preventing peptide dimerization.
- Allow the reaction to warm to room temperature and stir for 2 hours under inert atmosphere.

Step 4: Quenching and Workup

- Concentrate the solvent to ~5 mL using a rotary evaporator (do not heat above 30°C).
- Precipitate the peptide by adding cold diethyl ether (40 mL).
- Centrifuge (4000 rpm, 10 min) and decant the supernatant.
- Redissolve the pellet in Water/Acetonitrile (50:50) + 0.1% TFA.
- Lyophilize immediately to remove residual acid/solvents.

Characterization & Validation

Verification of the "staple" requires demonstrating the mass shift and the reducible nature of the bond.

Data Analysis Table

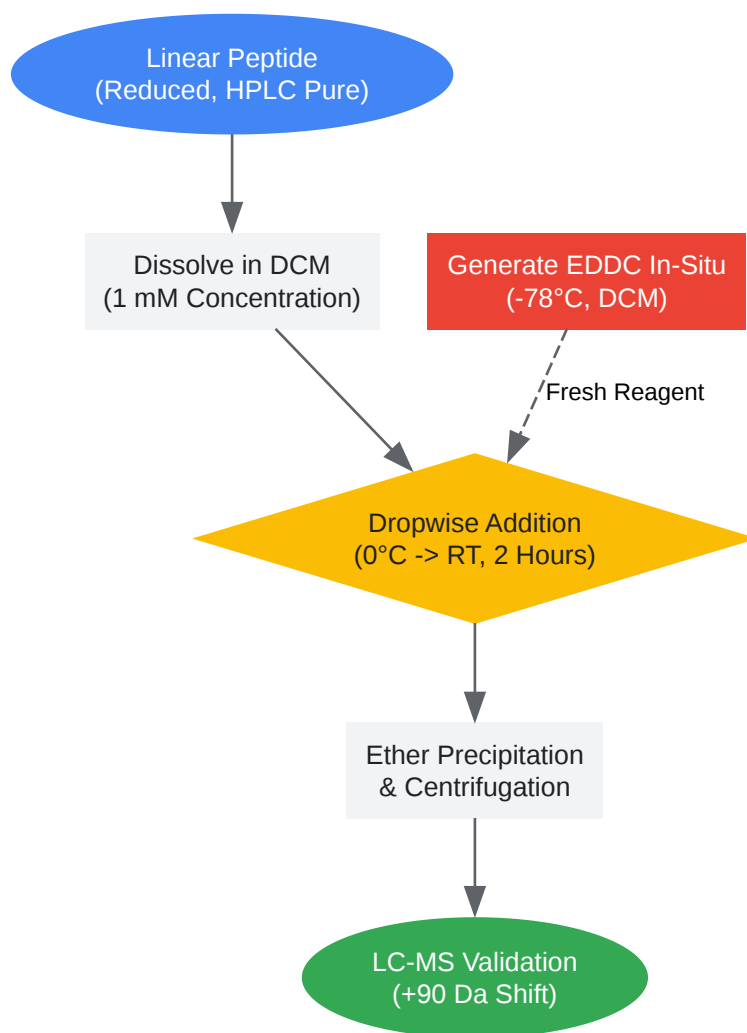
Parameter	Expected Result	Notes
Mass Shift (M)	+90.1 Da	Relative to the linear reduced peptide ().
Ellman's Test	Negative	Indicates no free thiols remain.
DTT Treatment	Reversion	Incubation with 10mM DTT should regenerate the linear reduced peptide (Mass -90).
HPLC Retention	Shift	Cyclized peptides typically elute earlier than linear precursors due to restricted hydrophobic surface area, though this varies.

Troubleshooting Guide

- Issue: Mass spectrum shows +32 Da or +48 Da species.
 - Cause: Oxidation of Methionine or Tryptophan, or hydrolysis of the reagent to sulfinic acid derivatives.
 - Fix: Ensure solvents are strictly anhydrous. Degas all buffers.
- Issue: Dimerization (Mass + Linker).
 - Cause: Peptide concentration too high.

- Fix: Perform reaction at 0.1 mM or lower (high dilution principle).
- Issue: No reaction.
 - Cause: Reagent hydrolyzed before addition.
 - Fix: Re-synthesize EDDC in situ and use within 5 minutes.

Workflow Visualization



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Caption: Operational workflow for solution-phase EDDC cross-linking.

References

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(Note: While **1,2-ethanedisulfenyl dichloride** is a specific derivative, the protocols above are derived from the authoritative general chemistry of bifunctional sulfenyl chlorides as established in references 1 and 2.)

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